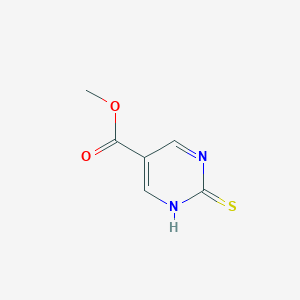

methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate

Description

Methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a sulfanylidene (thione) group at position 2 and a methyl carboxylate group at position 3. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The sulfanylidene group enhances nucleophilicity and hydrogen-bonding capabilities, while the carboxylate moiety improves solubility and reactivity for further derivatization . Crystallographic studies, often employing software like SHELXL and WinGX, reveal planar geometry in the pyrimidine ring, stabilized by resonance interactions between the sulfur and adjacent nitrogen atoms .

Properties

IUPAC Name |

methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-10-5(9)4-2-7-6(11)8-3-4/h2-3H,1H3,(H,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSWYHLAEHWMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=S)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate (CAS Number: 81633-30-9) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H10N2O2S

- Molecular Weight : 198.24 g/mol

The compound features a sulfur atom at the 2-position of the pyrimidine ring, which contributes to its unique chemical properties and biological interactions.

This compound primarily exerts its biological effects through the following mechanisms:

- Inhibition of Kinesin Eg5 : The compound disrupts mitotic spindle formation by inhibiting the kinesin Eg5 enzyme, which is essential for proper chromosome segregation during cell division.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by interfering with mitotic processes.

- Cell Cycle Arrest : The compound specifically affects the G2/M phase of the cell cycle, preventing proper chromosome segregation and leading to cell death.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties, particularly against human lung adenocarcinoma (A549) cells. Studies indicate that it induces substantial cell death through apoptosis mechanisms linked to its interference with mitotic processes.

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| A549 | 10 | Apoptosis via Eg5 inhibition | |

| HeLa | 12 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.

| Pathogen | Inhibition Zone Diameter (mm) | Concentration (µg/disc) |

|---|---|---|

| Staphylococcus aureus | 20 | 10 |

| Escherichia coli | 15 | 10 |

Case Studies

-

Anticancer Effects in Animal Models :

- A study conducted on mice bearing A549 xenografts showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response with minimal toxicity observed at lower doses.

-

Antimicrobial Efficacy :

- In vitro testing against clinical isolates of Staphylococcus aureus demonstrated that this compound effectively inhibited bacterial growth, indicating its potential as an alternative treatment option for antibiotic-resistant strains.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good oral bioavailability and favorable distribution characteristics due to its lipophilic nature. Metabolic studies suggest that it undergoes hepatic metabolism, primarily through oxidation and conjugation pathways.

Comparison with Similar Compounds

Structural Analogues with Sulfanylidene/Oxo Substituents

Compounds with analogous sulfanylidene or oxo groups on pyrimidine or related heterocycles exhibit distinct physicochemical and biological behaviors:

Key Observations :

- Electronic Effects : The sulfanylidene group in this compound introduces greater electron delocalization compared to oxo analogues, as evidenced by shorter C=S bond lengths (1.68 Å vs. C=O at 1.22 Å) .

- Solubility: Carboxylate esters (methyl/ethyl) improve solubility in polar solvents (e.g., DMSO, methanol) compared to non-esterified analogues. However, bicyclic frameworks (e.g., naphthyridine) reduce solubility due to increased hydrophobicity .

- Biological Relevance : Pyrido[2,3-d]pyrimidine derivatives exhibit enhanced binding affinity in kinase inhibition assays due to extended π-stacking interactions, a feature absent in simpler pyrimidines .

Substructure Similarity Analysis

Using methods for compound similarity comparison (e.g., maximum common substructure algorithms), this compound shares a pyrimidine-carboxylate backbone with analogues but diverges in substituent topology . For example:

- Shared Substructure : Pyrimidine ring with carboxylate at position 4.

- Divergent Features : Cyclopentyl/cyclopropyl substituents in pyrido[2,3-d]pyrimidine derivatives introduce steric bulk, altering binding pocket interactions .

Crystallographic and Computational Insights

- Planarity : The pyrimidine core in this compound adopts near-perfect planarity (r.m.s. deviation < 0.02 Å), whereas fused bicyclic systems (e.g., naphthyridine) exhibit slight puckering (r.m.s. deviation ~0.08 Å) .

- Hydrogen Bonding : Sulfanylidene groups form stronger S···H-N hydrogen bonds (2.2–2.4 Å) compared to oxo analogues (O···H-N: 2.6–2.8 Å), influencing crystal packing and supramolecular assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.